Cas no 160322-25-8 (2-Chloro-N-(2-fluorophenyl)propanamide)

2-Chloro-N-(2-fluorophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(2-fluorophenyl)propanamide
- MS-8251
- FC113991
- STK501972
- SR-01000043233
- Propanamide, N-(2-fluorophenyl)-2-chloro-
- AKOS016345343
- SCIHVRDPCNXWQL-UHFFFAOYSA-N
- ALBB-002346
- DB-356001
- CS-0307711
- EN300-05535
- MFCD02662254
- 2-chloro-N-(2-fluorophenyl)-propionamide
- 2-chloro-N-(2-fluorophenyl)propanamide
- 160322-25-8
- AKOS000263236
- BBL037298
- SR-01000043233-1
- Z56914800
- H22039
- 2-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE
-
- MDL: MFCD02662254
- インチ: InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13)
- InChIKey: SCIHVRDPCNXWQL-UHFFFAOYSA-N
- ほほえんだ: CC(Cl)C(NC1=CC=CC=C1F)=O
計算された属性
- せいみつぶんしりょう: 201.0356698Da
- どういたいしつりょう: 201.0356698Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-Chloro-N-(2-fluorophenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163542-2 g |
2-Chloro-N-(2-fluorophenyl)propanamide |
160322-25-8 | 2 g |
€167.50 | 2023-07-20 | ||
Enamine | EN300-05535-2.5g |
2-chloro-N-(2-fluorophenyl)propanamide |
160322-25-8 | 96% | 2.5g |
$169.0 | 2023-10-28 | |
Enamine | EN300-05535-0.1g |
2-chloro-N-(2-fluorophenyl)propanamide |
160322-25-8 | 96% | 0.1g |
$31.0 | 2023-10-28 | |
Aaron | AR00AF0G-50mg |
2-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE |
160322-25-8 | 96% | 50mg |
$56.00 | 2023-12-15 | |
Aaron | AR00AF0G-1g |
2-Chloro-N-(2-fluorophenyl)propanamide |
160322-25-8 | 95% | 1g |
$108.00 | 2025-02-10 | |
Aaron | AR00AF0G-10g |
2-CHLORO-N-(2-FLUOROPHENYL)PROPANAMIDE |
160322-25-8 | 96% | 10g |
$696.00 | 2023-12-15 | |
A2B Chem LLC | AE84916-5g |
2-Chloro-n-(2-fluorophenyl)propanamide |
160322-25-8 | 96% | 5g |
$341.00 | 2024-04-20 | |
abcr | AB163542-5g |
2-Chloro-N-(2-fluorophenyl)propanamide; . |
160322-25-8 | 5g |
€290.00 | 2025-02-20 | ||
A2B Chem LLC | AE84916-100mg |
2-Chloro-n-(2-fluorophenyl)propanamide |
160322-25-8 | 96% | 100mg |
$68.00 | 2024-04-20 | |
Ambeed | A249880-1g |
2-Chloro-n-(2-fluorophenyl)propanamide |
160322-25-8 | 95% | 1g |
$59.0 | 2024-08-03 |
2-Chloro-N-(2-fluorophenyl)propanamide 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2-Chloro-N-(2-fluorophenyl)propanamideに関する追加情報
Professional Introduction to 2-Chloro-N-(2-fluorophenyl)propanamide (CAS No. 160322-25-8)
2-Chloro-N-(2-fluorophenyl)propanamide, with the chemical formula C10H10ClFNO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its molecular structure, which includes a chloro group and a fluorophenyl moiety, making it a valuable intermediate in the development of various pharmacological agents. The presence of these functional groups imparts unique reactivity and binding properties, which are exploited in the design of novel therapeutic molecules.
The compound's CAS number, 160322-25-8, uniquely identifies it in scientific literature and databases, facilitating its use in research and industrial applications. Its synthesis typically involves the reaction of 2-fluorophenylamine with chloropropionyl chloride, followed by amidation under controlled conditions. This synthetic route highlights the compound's versatility as a building block in organic synthesis.
In recent years, 2-Chloro-N-(2-fluorophenyl)propanamide has garnered attention due to its role in the development of drugs targeting neurological disorders. The fluorine atom in its structure enhances metabolic stability and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists. For instance, studies have shown its potential in modulating neurotransmitter receptors, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Moreover, the chloro group on the amide nitrogen provides a handle for further functionalization, enabling the creation of more complex derivatives with tailored pharmacological properties. Researchers have explored its use in designing kinase inhibitors, where the fluorophenyl ring interacts with specific pockets on the enzyme active site. Such interactions are crucial for developing drugs that can selectively inhibit aberrant signaling pathways associated with cancer and inflammatory diseases.
The compound's significance extends beyond academic research; it has found applications in industrial settings where high-purity intermediates are required for large-scale drug production. Its stability under various reaction conditions makes it a reliable choice for pharmaceutical manufacturers seeking efficient synthetic routes. Additionally, advancements in green chemistry have led to more sustainable methods for synthesizing 2-Chloro-N-(2-fluorophenyl)propanamide, reducing waste and energy consumption without compromising yield or purity.
Recent publications highlight the compound's role in developing antiviral agents. The unique combination of chloro and fluorine substituents allows it to interact with viral proteases and polymerases, inhibiting replication and spread. This has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is essential. Collaborative efforts between academia and industry have led to innovative approaches using this compound as a starting point for drug discovery programs.
The future prospects of 2-Chloro-N-(2-fluorophenyl)propanamide are promising, with ongoing research exploring its potential in other therapeutic areas such as antifungal and antibacterial treatments. The ability to modify its structure while retaining key pharmacological properties opens up numerous possibilities for designing next-generation therapeutics. As computational chemistry advances, virtual screening techniques are being employed to identify new derivatives with enhanced efficacy and reduced side effects.
In conclusion, 2-Chloro-N-(2-fluorophenyl)propanamide (CAS No. 160322-25-8) is a multifaceted compound with broad applications in pharmaceutical research and drug development. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As scientific understanding evolves and new technologies emerge, this compound will continue to play a pivotal role in advancing medical science.
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